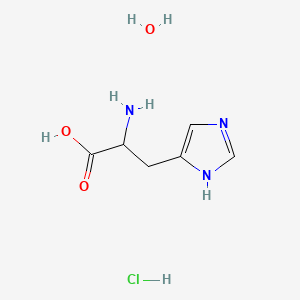
2,5-ジクロロ-4-ヒドロキシベンズアルデヒド
概要
説明
2,5-Dichloro-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is a chlorinated derivative of hydroxybenzaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is commonly used in various chemical syntheses and has applications in multiple scientific fields.
科学的研究の応用
2,5-Dichloro-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s known that benzaldehyde derivatives can participate in various chemical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
It’s worth noting that phenolic compounds, which include hydroxybenzaldehydes, are involved in a variety of biochemical pathways . They are synthesized via the shikimate and phenylpropanoid pathways .
生化学分析
Biochemical Properties
2,5-Dichloro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases, which are involved in oxidation-reduction reactions. The hydroxyl group on the benzene ring allows it to participate in hydrogen bonding, influencing the enzyme’s active site and modulating its activity. Additionally, the chlorine atoms can engage in halogen bonding, further affecting the enzyme’s function .
Cellular Effects
2,5-Dichloro-4-hydroxybenzaldehyde impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 2,5-Dichloro-4-hydroxybenzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-4-hydroxybenzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but prolonged exposure can lead to its gradual degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-4-hydroxybenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,5-Dichloro-4-hydroxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence its overall bioactivity and toxicity .
Transport and Distribution
Within cells and tissues, 2,5-Dichloro-4-hydroxybenzaldehyde is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-4-hydroxybenzaldehyde is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and ROS production .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of 2,5-Dichloro-4-hydroxybenzaldehyde may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Dichloro-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield various alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-hydroxybenzoic acid.
Reduction: 2,5-Dichloro-4-hydroxybenzyl alcohol.
Substitution: 2,5-Dichloro-4-aminobenzaldehyde or 2,5-Dichloro-4-thiolbenzaldehyde.
類似化合物との比較
2,4-Dichloro-6-hydroxybenzaldehyde: Similar in structure but with different chlorine atom positions, affecting its reactivity and applications.
3,5-Dichloro-4-hydroxybenzaldehyde: Another isomer with distinct chemical properties and uses.
2,6-Dichloro-3-hydroxybenzaldehyde: Differently substituted, leading to variations in its chemical behavior.
Uniqueness: 2,5-Dichloro-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
特性
IUPAC Name |
2,5-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHRHRKNMSZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295966 | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-10-9 | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27164-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)



![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)




![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)



